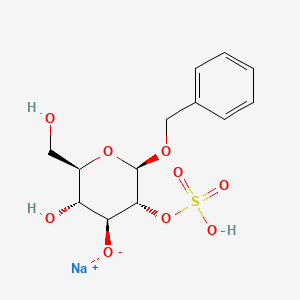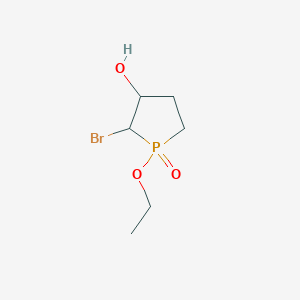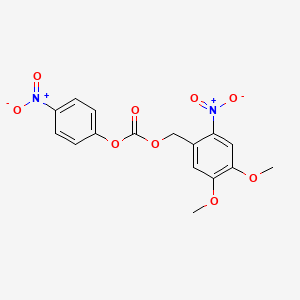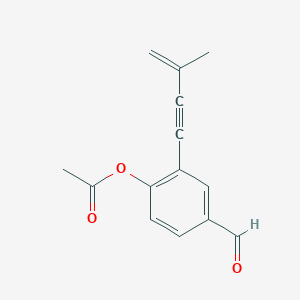![molecular formula C17H12N4O4 B12557915 Bis[(1H-benzimidazol-2-yl)] propanedioate CAS No. 143661-33-0](/img/structure/B12557915.png)
Bis[(1H-benzimidazol-2-yl)] propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(1H-benzimidazol-2-yl)] propanedioate is a compound that belongs to the class of bis-benzimidazoles These compounds are known for their chelating characteristics, various biological effects, and fluorescence properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis[(1H-benzimidazol-2-yl)] propanedioate typically involves the condensation of 1H-benzimidazole with propanedioic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(1H-benzimidazol-2-yl)] propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Applications De Recherche Scientifique
Bis[(1H-benzimidazol-2-yl)] propanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of fluorescent probes for detecting various substances.
Mécanisme D'action
The mechanism of action of bis[(1H-benzimidazol-2-yl)] propanedioate involves its interaction with specific molecular targets. The compound can bind to metal ions through its nitrogen atoms, forming stable complexes. These interactions can influence various biochemical pathways and processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(1H-benzimidazol-2-yl)benzene: Another bis-benzimidazole compound with similar chelating properties.
1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one: A bis-benzimidazole derivative with a ketone group, known for its antibacterial and antioxidant activities.
Uniqueness
Bis[(1H-benzimidazol-2-yl)] propanedioate is unique due to its specific structure and the presence of the propanedioate group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
143661-33-0 |
|---|---|
Formule moléculaire |
C17H12N4O4 |
Poids moléculaire |
336.30 g/mol |
Nom IUPAC |
bis(1H-benzimidazol-2-yl) propanedioate |
InChI |
InChI=1S/C17H12N4O4/c22-14(24-16-18-10-5-1-2-6-11(10)19-16)9-15(23)25-17-20-12-7-3-4-8-13(12)21-17/h1-8H,9H2,(H,18,19)(H,20,21) |
Clé InChI |
OXLIJNHGYULTPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)OC(=O)CC(=O)OC3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B12557862.png)
![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12557868.png)

![6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine](/img/structure/B12557880.png)
![N-[10-(4-{(E)-[4-(Octyloxy)phenyl]diazenyl}phenoxy)decyl]methanetriamine](/img/structure/B12557889.png)
![1-Octadec-9-enyl-3-[4-[[4-(octadec-9-enylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B12557901.png)




